![molecular formula C13H14N4 B194708 1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine CAS No. 853792-81-1](/img/structure/B194708.png)

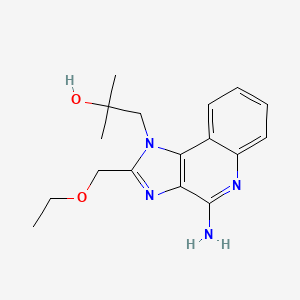

1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-propylimidazo[4,5-c]quinolin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N4/c1-2-7-17-8-15-11-12(17)9-5-3-4-6-10(9)16-13(11)14/h3-6,8H,2,7H2,1H3,(H2,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBUYSQOBLYANO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=NC2=C1C3=CC=CC=C3N=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10459101 | |

| Record name | 1H-Imidazo[4,5-c]quinolin-4-amine, 1-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

853792-81-1 | |

| Record name | 1H-Imidazo[4,5-c]quinolin-4-amine, 1-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10459101 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Guide: Mechanism of TLR7 Activation by 1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine

[1]

Executive Summary

This technical guide details the pharmacodynamics and molecular mechanism of 1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine (hereafter referred to as N-Propyl-IMQ ), a structural analog of the canonical TLR7 agonist Imiquimod (R-837).[1] While Imiquimod possesses an isobutyl group at the N1 position, N-Propyl-IMQ features a straight propyl chain.[1] Despite this structural variance, the core imidazoquinoline scaffold dictates a conserved mechanism of action: the agonism of Toll-like Receptor 7 (TLR7) within the endosomal compartment.

This guide is structured to provide researchers with a deep mechanistic understanding of ligand-receptor interaction, downstream signal transduction, and a self-validating experimental framework for assessing potency and specificity.[1]

Molecular Architecture & Binding Kinetics

The Ligand: N-Propyl-IMQ

The molecule 1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine is a small molecule immune response modifier (SMIRM).[1][2] It acts as a guanosine analog, mimicking the purine base of single-stranded RNA (ssRNA), which is the natural ligand for TLR7.[3]

-

Key Pharmacophore: The C4-amine group is critical for hydrogen bonding within the receptor pocket.

-

N1-Substitution: The propyl chain provides hydrophobic interactions necessary for stabilizing the ligand within the receptor interface.

The Receptor: TLR7 Homodimerization

TLR7 exists as a Z-shaped homodimer in the endosome. Unlike TLR3 (which binds dsRNA), TLR7 possesses two distinct binding sites.[1] Small molecule agonists like N-Propyl-IMQ bind to Site 1 , a hydrophobic pocket located at the interface of the two TLR7 protomers.

Crystallographic Mechanism: Upon entering the endosome, the acidic pH (pH 5.5–6.5) facilitates the protonation of the ligand. The binding mechanism involves:

-

Interfacial Bridge: The ligand acts as a "molecular glue," bridging the two TLR7 monomers.

-

Pi-Stacking: The quinoline ring engages in

stacking interactions with conserved phenylalanine residues (e.g., Phe408 in human TLR7) on the receptor's leucine-rich repeats (LRRs).[1] -

Hydrogen Bonding: The N4-amino group forms critical hydrogen bonds with Asp555 , stabilizing the active "closed" conformation of the dimer.

This ligand-induced conformational change brings the cytoplasmic Toll-IL-1 Receptor (TIR) domains into proximity, initiating signal transduction.[1]

Signal Transduction Pathway[7]

The activation of TLR7 by N-Propyl-IMQ triggers a MyD88-dependent signaling cascade.[1] This pathway bifurcates into two distinct transcriptional outcomes: the induction of Type I Interferons (antiviral state) and the release of pro-inflammatory cytokines.

The MyD88osome Assembly

-

Recruitment: The dimerized TIR domains recruit MyD88 (Myeloid Differentiation primary response 88).[1]

-

Death Domain Assembly: MyD88 recruits IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) via death domain interactions.[1][6]

-

Phosphorylation: IRAK4 phosphorylates IRAK1 , activating it.[1]

-

Ubiquitination: The complex recruits TRAF6 (TNF Receptor Associated Factor 6), an E3 ubiquitin ligase, which synthesizes K63-linked polyubiquitin chains.[1]

Pathway Bifurcation

-

Pathway A: IRF7 Activation (Interferon Response) [1][6][7]

-

In plasmacytoid dendritic cells (pDCs), the MyD88-IRAK complex activates IKK

. -

IKK

phosphorylates IRF7 (Interferon Regulatory Factor 7).[1] -

Phosphorylated IRF7 translocates to the nucleus, driving the transcription of IFN-

and IFN-

-

-

Pathway B: NF-

B Activation (Pro-inflammatory Response) [1]-

TRAF6 activates the TAK1 complex.[1]

-

TAK1 activates the IKK complex (IKK

/IKK -

This leads to the degradation of I

B, releasing NF-

-

Visualization of Signaling Cascade

Caption: Figure 1.[1] Dual signaling pathways activated by N-Propyl-IMQ binding to TLR7, leading to distinct immunological outcomes.

Experimental Validation Framework

To validate the activity of N-Propyl-IMQ, a self-validating reporter system is recommended over generic cytokine assays.[1] This ensures that the observed signal is strictly TLR7-dependent and not due to off-target effects or endotoxin contamination.[1]

Recommended Assay: HEK-Blue™ hTLR7

This system uses HEK293 cells co-transfected with human TLR7 and an NF-

Protocol: Dose-Response Validation

Objective: Determine the EC50 of N-Propyl-IMQ relative to the standard Imiquimod (R-837).

Materials:

-

Cell Line: HEK-Blue™ hTLR7 (InvivoGen).[1]

-

Compound: 1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine (purity >95%).[1][2]

-

Negative Control: DMSO (solvent vehicle).[1]

-

Detection Reagent: QUANTI-Blue™ (SEAP detection medium).[1]

Workflow Steps:

-

Preparation: Resuspend N-Propyl-IMQ in DMSO to a stock concentration of 10 mM. Ensure complete solubilization (sonicate if necessary).[1]

-

Dilution: Prepare serial dilutions in culture medium (HEK-Blue Detection). Range: 100

M to 0.01 -

Seeding: Plate HEK-Blue hTLR7 cells at 50,000 cells/well in a 96-well plate.

-

Stimulation: Add 20

L of the diluted compound to the cells (180 -

Incubation: Incubate for 16–24 hours at 37°C, 5% CO2.

-

Readout: Measure absorbance (OD) at 620–655 nm. SEAP turns the medium purple/blue in the presence of NF-

B activation.

Data Interpretation & Quality Control

-

Self-Validation: The assay is valid only if the Positive Control (R-837) yields a sigmoidal dose-response curve with an EC50

1–5 -

Specificity Check: Use the parental cell line (HEK-Blue Null1) which lacks TLR7.[1] N-Propyl-IMQ should show no activity in this line.[1] If activity is observed, the compound may be toxic or activating non-TLR pathways.

Experimental Workflow Diagram

Caption: Figure 2. Step-by-step validation workflow for assessing TLR7 agonism using a reporter cell line.

Comparative Data Profile

When characterizing N-Propyl-IMQ, compare its profile against established standards.

| Parameter | Imiquimod (R-837) | N-Propyl-IMQ (Target) | Notes |

| N1-Substituent | Isobutyl | n-Propyl | Affects hydrophobic fit in TLR7 pocket.[1] |

| TLR Selectivity | TLR7 (Human/Mouse) | TLR7 (Predicted) | Imidazoquinolines are generally TLR7 specific; Resiquimod (R-848) activates TLR7/8.[1] |

| Typical EC50 | 1.0 – 5.0 | To be determined | Expect slightly lower potency due to loss of steric bulk compared to isobutyl.[1] |

| Solubility | DMSO, Ethanol | DMSO | Hydrophobic; precipitates in aqueous buffers at high conc.[1] |

References

-

Hemmi, H., et al. (2002).[1] Small anti-viral compounds activate immune cells via the TLR7 MyD88–dependent signaling pathway.[1] Nature Immunology.[1] Link

-

Zhang, Z., et al. (2018).[1] Structural Analysis Reveals that Toll-like Receptor 7 Is a Dual Receptor for Guanosine and Single-Stranded RNA.[1][8] Immunity. Link

-

InvivoGen. (n.d.).[1] HEK-Blue™ hTLR7 Cells Protocol.[1] InvivoGen Product Guides. Link[1]

-

Schön, M.P., & Schön, M. (2007).[1] Imiquimod: mode of action.[1][9][10] British Journal of Dermatology.[1] Link

-

PubChem. (n.d.).[1] Imiquimod Related Compound D (1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine).[1][2] National Library of Medicine.[1] Link[1]

Sources

- 1. Imiquimod | C14H16N4 | CID 57469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Imiquimod Related Compound D (25 mg) (1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine) | 853792-81-1 [chemicalbook.com]

- 3. journals.asm.org [journals.asm.org]

- 4. 1H-Imidazo[4,5-c]quinolin-4-amine | C10H8N4 | CID 14896613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. SID 17425421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Role of a transductional-transcriptional processor complex involving MyD88 and IRF-7 in Toll-like receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rcsb.org [rcsb.org]

- 9. Imiquimod-induced TLR7 signaling enhances repair of DNA Damage Induced by Ultraviolet Light in bone marrow-derived cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A Novel Interaction Between the TLR7 and a Colchicine Derivative Revealed Through a Computational and Experimental Study - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis and Characterization of 1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, characterization, and biological significance of 1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine and its derivatives. These compounds are potent small molecule agonists of Toll-like receptors 7 and 8 (TLR7/8), playing a crucial role as immune response modifiers. This document delves into the strategic considerations behind the synthetic pathways, detailed experimental protocols, and the analytical techniques essential for structural elucidation and purity assessment. Furthermore, it explores the mechanism of action, focusing on the TLR7 signaling cascade, and discusses the structure-activity relationships that govern the immunomodulatory effects of this important class of molecules.

Introduction: The Immunomodulatory Power of Imidazoquinolines

The 1H-imidazo[4,5-c]quinoline scaffold is the cornerstone of a class of synthetic immune response modifiers that have garnered significant attention in medicinal chemistry and drug development. These compounds, most notably the FDA-approved drug imiquimod, function as potent agonists of Toll-like receptors 7 and 8 (TLR7 and TLR8). TLRs are key components of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and initiating a cascade of events that lead to the production of pro-inflammatory cytokines and the activation of adaptive immunity.

The ability of imidazoquinoline derivatives to stimulate a robust, Th1-biased immune response has led to their investigation and use in a variety of therapeutic areas, including the treatment of viral infections, skin cancers, and as powerful vaccine adjuvants. The 1-propyl substitution on the imidazole nitrogen is a key structural feature that influences the potency and selectivity of these compounds. This guide will provide a detailed exploration of the synthesis and characterization of 1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine, a representative member of this class, and its derivatives, offering insights for researchers engaged in the discovery and development of novel immunomodulators.

Strategic Synthesis of the 1H-Imidazo[4,5-c]quinoline Core

The synthesis of 1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine derivatives is a multi-step process that requires careful planning and execution. The most common and versatile approach involves the construction of the quinoline ring system, followed by the annulation of the imidazole ring. This strategy allows for the introduction of diverse substituents at various positions of the scaffold, enabling the exploration of structure-activity relationships.

A widely adopted synthetic route commences with a substituted quinoline precursor, which is then elaborated to introduce the necessary functional groups for the subsequent imidazole ring closure. The following sections provide a detailed, step-by-step protocol for a representative synthesis.

Synthetic Workflow Overview

The overall synthetic strategy can be visualized as a convergent process where the quinoline and imidazole ring systems are sequentially constructed. The key steps involve nitration, chlorination, amination, reduction, and finally, cyclization to form the desired tricyclic heteroaromatic core.

Caption: General synthetic workflow for 1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine.

Detailed Experimental Protocols

The following protocols are based on established synthetic methodologies for imidazoquinoline derivatives and are adapted for the synthesis of the 1-propyl analogue.[1][2]

Step 1: Nitration of Quinoline-2,4-diol

-

Rationale: The introduction of a nitro group at the 3-position of the quinoline ring is a crucial first step, as this group will be later reduced to an amine, which is essential for the formation of the imidazole ring.

-

Procedure:

-

To a stirred solution of quinoline-2,4-diol (1.0 eq) in a suitable solvent such as propionic acid, slowly add concentrated nitric acid (2.2 eq) at an elevated temperature (e.g., 75-100°C).

-

Maintain the reaction at this temperature for several hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then to 0°C to precipitate the product.

-

Filter the solid, wash with a non-polar solvent (e.g., pentane), and dry under vacuum to afford 3-nitroquinoline-2,4-diol.

-

Step 2: Chlorination of 3-Nitroquinoline-2,4-diol

-

Rationale: Conversion of the hydroxyl groups to chloro groups activates the quinoline ring for subsequent nucleophilic substitution reactions.

-

Procedure:

-

Suspend 3-nitroquinoline-2,4-diol (1.0 eq) in phosphorus oxychloride (POCl₃) or a solution of phenylphosphonic dichloride (PhPOCl₂).

-

Heat the mixture to reflux (e.g., 135°C) for several hours until the reaction is complete (monitored by TLC).

-

Carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water.

-

Extract the product with an organic solvent (e.g., dichloromethane), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,4-dichloro-3-nitroquinoline.

-

Step 3: Nucleophilic Substitution with n-Propylamine

-

Rationale: This step introduces the desired 1-propyl substituent onto the future imidazole ring nitrogen. The reaction conditions are controlled to selectively substitute the more reactive 4-chloro position.

-

Procedure:

-

Dissolve 2,4-dichloro-3-nitroquinoline (1.0 eq) in a suitable solvent like dichloromethane.

-

Add triethylamine (1.5 eq) followed by n-propylamine (1.1 eq).

-

Reflux the reaction mixture for a defined period (e.g., 45 minutes).

-

After cooling, evaporate the solvent and purify the crude product by column chromatography to obtain N-(2-chloro-3-nitroquinolin-4-yl)propan-1-amine.

-

Step 4: Reduction of the Nitro Group

-

Rationale: The nitro group is reduced to an amine to provide the vicinal diamine necessary for the imidazole ring closure.

-

Procedure:

-

Suspend the N-propylated nitroquinoline (1.0 eq) in a solvent mixture (e.g., ethanol/water).

-

Add a reducing agent such as iron powder in the presence of an acid like hydrochloric acid.

-

Heat the reaction to reflux and monitor for the disappearance of the starting material.

-

Filter the hot reaction mixture to remove the iron salts and concentrate the filtrate.

-

Neutralize the residue with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent. Dry and concentrate to yield N4-propylquinoline-3,4-diamine.

-

Step 5: Imidazole Ring Formation

-

Rationale: The vicinal diamine is cyclized with a one-carbon source to form the imidazole ring.

-

Procedure:

-

Dissolve the diamine (1.0 eq) in a high-boiling solvent like toluene.

-

Add triethyl orthoformate and a catalytic amount of an acid (e.g., p-toluenesulfonic acid).

-

Heat the mixture to reflux, using a Dean-Stark apparatus to remove the ethanol byproduct.

-

After completion, cool the reaction, remove the solvent, and purify the product by chromatography to obtain 1-propyl-1H-imidazo[4,5-c]quinoline.

-

Step 6: Amination at the 4-Position

-

Rationale: The final step involves the introduction of the 4-amino group, which is critical for the biological activity of these compounds. This is often achieved via an N-oxide intermediate.

-

Procedure:

-

The 1-propyl-1H-imidazo[4,5-c]quinoline is first oxidized to the corresponding N-oxide using an oxidizing agent like m-chloroperoxybenzoic acid (m-CPBA).

-

The N-oxide is then treated with an aminating agent. A common method involves reaction with benzoyl isocyanate followed by hydrolysis with a base like sodium methoxide to yield the final product, 1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine.

-

Comprehensive Characterization

The structural integrity and purity of the synthesized 1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine derivatives must be rigorously confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of the synthesized compounds.

-

¹H NMR: The proton NMR spectrum will show characteristic signals for the aromatic protons of the quinoline ring system, the imidazole proton, and the protons of the propyl group. The chemical shifts and coupling patterns provide valuable information about the substitution pattern. For a 1-propyl derivative, one would expect a triplet for the terminal methyl group, a sextet for the methylene group adjacent to the methyl, and a triplet for the methylene group attached to the imidazole nitrogen.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule, confirming the presence of the tricyclic core and the propyl substituent.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the synthesized compound, confirming its elemental composition. Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns, which can provide further structural information. Common fragmentation pathways for related heterocyclic systems involve cleavages of the alkyl chain and fragmentation of the quinoline ring.[3]

Purity Assessment

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the final compound and intermediates. A purity of ≥95% is generally required for biological testing.[1]

-

Melting Point: The melting point of a crystalline solid is a good indicator of its purity. A sharp melting point range suggests a high degree of purity.

| Compound | Molecular Formula | Molecular Weight | Melting Point (°C) |

| 1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine | C₁₃H₁₄N₄ | 226.28 | 288-290 |

Mechanism of Action: TLR7/8 Signaling Pathway

1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine and its derivatives exert their immunomodulatory effects by activating TLR7 and TLR8, which are primarily expressed in the endosomes of immune cells such as dendritic cells, macrophages, and B cells.

Upon binding of the imidazoquinoline agonist, TLR7 undergoes a conformational change, leading to its dimerization. This initiates a downstream signaling cascade that is primarily mediated by the adaptor protein MyD88.[4][5][6]

Caption: TLR7-mediated MyD88-dependent signaling pathway.

The key steps in the TLR7 signaling pathway are as follows:[4][6]

-

Ligand Recognition and Receptor Dimerization: The imidazoquinoline agonist binds to TLR7 within the endosome, inducing a conformational change that promotes the formation of a TLR7 dimer.

-

Recruitment of MyD88 and IRAK Complex Formation: The dimerized TLR7 recruits the adaptor protein MyD88, which in turn recruits and activates interleukin-1 receptor-associated kinase 4 (IRAK4). IRAK4 then phosphorylates and activates IRAK1.

-

Activation of TRAF6 and Downstream Kinases: Activated IRAK1 associates with TNF receptor-associated factor 6 (TRAF6), leading to the activation of the TAK1 complex (composed of TAK1, TAB1, TAB2, and TAB3).

-

Activation of NF-κB and MAPK Pathways: The activated TAK1 complex phosphorylates and activates the IκB kinase (IKK) complex, which leads to the phosphorylation and subsequent degradation of the inhibitor of NF-κB (IκB). This allows the transcription factor NF-κB (a heterodimer of p50 and p65) to translocate to the nucleus. The TAK1 complex also activates the mitogen-activated protein kinase (MAPK) cascades, including JNK and p38.

-

Activation of IRF7 and Type I Interferon Production: TRAF6 also mediates the phosphorylation and activation of interferon regulatory factor 7 (IRF7), which then translocates to the nucleus.

-

Gene Transcription and Cytokine Production: In the nucleus, activated NF-κB and IRF7 induce the transcription of genes encoding pro-inflammatory cytokines (such as TNF-α, IL-6, and IL-12) and type I interferons (IFN-α and IFN-β), respectively.

Structure-Activity Relationships (SAR)

The immunomodulatory activity of 1H-imidazo[4,5-c]quinolin-4-amine derivatives is highly dependent on their chemical structure. Modifications at different positions of the tricyclic scaffold can significantly impact their potency, selectivity for TLR7 versus TLR8, and the resulting cytokine profile.

| Derivative | N1-Substituent | C2-Substituent | hTLR7 EC₅₀ (µM) | hTLR8 EC₅₀ (µM) |

| Resiquimod (R848) | Isobutyl | Ethoxymethyl | ~0.067 | ~0.363 |

| Hybrid-2 | Isobutyl | Butyl | ~0.0025 | ~0.0192 |

| Para-amine | 4-aminobenzyl | Butyl | ~0.004 | ~0.0675 |

| Meta-amine | 3-aminobenzyl | Butyl | ~0.0294 | ~0.0334 |

| Dimeric Imidazoquinoline (C4-linked) | - | - | Agonist | Inactive |

| Dimeric Imidazoquinoline (C2-linked) | - | - | Antagonist | Antagonist |

Data compiled from multiple sources for illustrative purposes.[7][8][9]

Key SAR observations include:

-

N1-Substituent: The nature of the substituent at the 1-position of the imidazole ring is critical for activity. Small alkyl groups, such as propyl or isobutyl, are generally well-tolerated and can confer high potency.

-

C2-Substituent: The substituent at the 2-position significantly influences both potency and TLR7/8 selectivity. The presence of a C2 substituent is generally required for potent activity.

-

4-Amino Group: The 4-amino group is essential for agonist activity. Its removal or modification often leads to a significant loss of potency.

-

Quinoline Ring Substituents: Modifications to the quinoline ring can modulate the physicochemical properties of the compounds, such as solubility and metabolic stability, which can in turn affect their in vivo activity.

Conclusion and Future Perspectives

1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine and its derivatives represent a versatile and potent class of immunomodulatory agents with significant therapeutic potential. The synthetic routes outlined in this guide provide a robust framework for the generation of novel analogues, while the characterization techniques described are essential for ensuring their quality and purity. A thorough understanding of their mechanism of action through the TLR7/8 signaling pathway is crucial for the rational design of new compounds with improved potency, selectivity, and safety profiles.

Future research in this area will likely focus on the development of derivatives with enhanced drug-like properties, such as improved oral bioavailability and metabolic stability. Furthermore, the exploration of tissue-specific delivery strategies and the development of compounds with biased signaling properties could lead to the next generation of imidazoquinoline-based therapeutics with optimized efficacy and reduced side effects.

References

-

Avoni, A., Vemireddy, S., Sambyal, S., Shafic, S., Khan, I., Khan, A., & Kumar, H. M. S. (2023). Synthesis and immunopharmacological evaluation of novel TLR7 agonistic triazole tethered imidazoquinolines. RSC Medicinal Chemistry, 14(1), 133-143. Available from: [Link]

-

Melvin, J. A., Sch-Jacobson, D., Du, M., Jacobson, K. A., & Mossman, K. L. (2023). Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 66(15), 10489-10509. Available from: [Link]

-

Shukla, N. M., Mutz, C. A., Ukani, R., Warshakoon, N., Moore, D. S., & David, S. A. (2010). Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity. ACS Omega, 5(4), 1869-1880. Available from: [Link]

-

Lv, M., Xu, H., & Wang, Z. (2020). Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry. Scientific Reports, 10(1), 809. Available from: [Link]

- Gerster, J. F., Lindstrom, K. J., Miller, R. L., Tomai, M. A., Birmachu, W., & Bomersine, S. L. (2008). A Process for the Preparation of 4-Amino-1-Isobutyl-1H-Imidazo[4,5-C]-Quinoline (Imiquimod). Google Patents.

-

Kokatla, H. P., & David, S. A. (2021). Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles. Future Medicinal Chemistry, 13(2), 187-206. Available from: [Link]

-

Lafont, E., & Gout, E. (2021). Structure and signaling pathways of the toll-like receptor 7 (TLR7). ResearchGate. Available from: [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

-

Musmuca, I., Carbone, A., & Alcaro, S. (2019). Synthetic Toll-like Receptors 7 and 8 Agonists: Structure–Activity Relationship in the Oxoadenine Series. ACS Omega, 4(13), 15595-15604. Available from: [Link]

-

El-Sayed, M. A. A., & El-Essawy, F. A. (2017). Synthesis, Cytotoxic Activity and 2D-QSAR Study of Some Imidazoquinazoline Derivatives. Molecules, 22(10), 1642. Available from: [Link]

-

Creative Diagnostics. (n.d.). Toll-like Receptor Signaling Pathway. Available from: [Link]

-

Shukla, N. M., & David, S. A. (2012). Toll-Like Receptor (TLR)-7 and -8 Modulatory Activities of Dimeric Imidazoquinolines. Journal of Medicinal Chemistry, 55(21), 9415-9426. Available from: [Link]

-

Gökçe, H., & Al-Obaidi, A. (2016). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivati. TSI Journals. Available from: [Link]

-

Sławiński, J., & Szafrański, K. (2018). Pharmacological Potential and Synthetic Approaches of Imidazo[4,5-b]pyridine and Imidazo[4,5-c]pyridine Derivatives. Molecules, 23(10), 2673. Available from: [Link]

-

The Adroit Biologist. (2022). TLR Signalling Pathway. YouTube. Available from: [Link]

-

PrepChem. (n.d.). Synthesis of 1-(2-Methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine. Available from: [Link]

-

Chad's Prep. (2018). 14.6b Fragmentation Patterns of Alkyl Halides, Alcohols, and Amines | Mass Spectrometry. YouTube. Available from: [Link]

-

Ferguson, D. M., & Schiaffo, C. E. (2022). Toll-like Receptor 7 and 8 Imidazoquinoline-Based Agonist/Antagonist Pairs. ResearchGate. Available from: [Link]

-

van der Mey, M., Mulder-Krieger, T., de Vries, H., Ijzerman, A. P., & Beukers, M. W. (2008). Structure-Activity Relationships of new 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as Allosteric Enhancers of the A3 Adenosine Receptor. Journal of Medicinal Chemistry, 51(15), 4563-4572. Available from: [Link]

-

Wang, Y., & Liu, Y. (2021). A schematic signaling pathway of TLR7 and 9. ResearchGate. Available from: [Link]

-

Kumar, A., & Kumar, V. (2019). Recent advances on the transition-metal-catalyzed synthesis of imidazopyridines: an updated coverage. Beilstein Journal of Organic Chemistry, 15, 1486-1549. Available from: [Link]

-

ResearchGate. (n.d.). 1-isobutyl-N, N-1H-imidazo[4,5-c] quinolin-4-Amine. Available from: [Link]

-

SlidePlayer. (n.d.). Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]

-

Al-Issa, S. A. (2023). Synthesis, Antioxidant and Antiproliferative Actions of 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-ones as Multi-Target Inhibitors. Molecules, 28(17), 6296. Available from: [Link]

-

Gawinecki, R., Kucybała, Z., & Ośmiałowski, B. (2002). 13 C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines. Molecules, 7(9), 659-668. Available from: [Link]

-

Clark, J. (n.d.). mass spectra - fragmentation patterns. Chemguide. Available from: [Link]

-

Levy, O., Suter, E. E., Miller, R. L., & Dowling, D. J. (2015). The Imidazoquinoline Toll-Like Receptor-7/8 Agonist Hybrid-2 Potently Induces Cytokine Production by Human Newborn and Adult Leukocytes. PLoS ONE, 10(8), e0134640. Available from: [Link]

Sources

- 1. Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 2. orb.binghamton.edu [orb.binghamton.edu]

- 3. Investigation of fragmentation behaviours of isoquinoline alkaloids by mass spectrometry combined with computational chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. creative-diagnostics.com [creative-diagnostics.com]

- 6. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]

- 7. Structural evolution of toll-like receptor 7/8 agonists from imidazoquinolines to imidazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Toll-Like Receptor (TLR)-7 and -8 Modulatory Activities of Dimeric Imidazoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Imidazoquinoline Toll-Like Receptor-7/8 Agonist Hybrid-2 Potently Induces Cytokine Production by Human Newborn and Adult Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Preclinical Profile of Imiquimod: An In-Depth Guide to its Pharmacokinetics and Pharmacodynamics

This technical guide provides a comprehensive analysis of the preclinical pharmacokinetics (PK) and pharmacodynamics (PD) of Imiquimod, an immune response modifier widely recognized for its potent antiviral and antitumor activities. Designed for researchers, scientists, and drug development professionals, this document synthesizes field-proven insights with technical accuracy to elucidate the fundamental principles governing Imiquimod's activity in preclinical models. Here, we move beyond mere procedural lists to explain the causal relationships behind experimental designs and the self-validating nature of robust protocols, ensuring a deep and actionable understanding of this compound's preclinical behavior.

Introduction: Imiquimod as an Immune Response Modifier

Imiquimod, a synthetic imidazoquinoline amine, is a non-nucleoside analogue that has garnered significant attention for its ability to modulate the immune system.[1][2][3] It is approved for the topical treatment of various dermatological conditions, including actinic keratosis, superficial basal cell carcinoma, and external genital warts.[1][2] Unlike traditional cytotoxic agents, Imiquimod's therapeutic efficacy is not derived from direct antiproliferative or antiviral activity but rather from its capacity to stimulate a robust innate and adaptive immune response.[4][5] This guide will delve into the preclinical data that underpins our understanding of its absorption, distribution, metabolism, and excretion (ADME), as well as the intricate molecular and cellular mechanisms it triggers to exert its therapeutic effects.

Pharmacodynamics: The "How" of Imiquimod's Action

The pharmacodynamic properties of Imiquimod are central to its therapeutic utility. Its mechanism of action is primarily mediated through the activation of Toll-like receptor 7 (TLR7), a key pattern recognition receptor in the innate immune system.[2][3][6]

Mechanism of Action: TLR7 Agonism and Downstream Signaling

Imiquimod functions as a potent TLR7 agonist.[2][3][6] TLR7 is predominantly expressed on the endosomal membranes of various immune cells, most notably plasmacytoid dendritic cells (pDCs) and, to a lesser extent, myeloid dendritic cells (mDCs), macrophages, and B lymphocytes.[7] The binding of Imiquimod to TLR7 initiates a MyD88-dependent signaling cascade, leading to the activation of transcription factors such as nuclear factor-kappa B (NF-κB).[7][8] This, in turn, results in the production and release of a plethora of pro-inflammatory cytokines and chemokines.[1][6][7]

The key cytokines induced by Imiquimod include:

-

Interferon-alpha (IFN-α): A hallmark of pDC activation, IFN-α plays a crucial role in antiviral immunity and tumor surveillance.[3][6]

-

Tumor Necrosis Factor-alpha (TNF-α): A potent pro-inflammatory cytokine with direct cytotoxic effects on tumor cells and a role in immune cell recruitment.[3][6]

-

Interleukins (IL-1, IL-2, IL-6, IL-8, IL-12): This family of cytokines orchestrates a broad range of immune responses, including the activation and differentiation of T cells, B cells, and natural killer (NK) cells.[3][6][7]

This cytokine milieu effectively bridges the innate and adaptive immune systems, leading to a Th1-biased cellular immune response characterized by the activation of cytotoxic T lymphocytes (CTLs) capable of recognizing and eliminating virus-infected or malignant cells.[6]

Signaling Pathway of Imiquimod via TLR7 Activation

Caption: Imiquimod's TLR7 signaling cascade.

Dose-Response Relationships in Preclinical Cancer Models

The antitumor effects of Imiquimod have been demonstrated in various preclinical cancer models, including melanoma and squamous cell carcinoma.[7][9] In a mouse model of melanoma, topical application of Imiquimod led to the recruitment of pDCs to the tumor site. These pDCs, in turn, were shown to directly kill tumor cells in a TLR7/MyD88- and IFNAR1-dependent manner, mediated by the secretion of TRAIL and granzyme B.[9]

The dose-response relationship is a critical factor in achieving therapeutic efficacy while minimizing local and systemic side effects. Studies have shown that the concentration of Imiquimod in topical formulations (typically ranging from 2.5% to 5%) influences the intensity of the inflammatory response and the degree of tumor clearance.[1]

Biomarker Analysis in Preclinical Studies

The evaluation of pharmacodynamic biomarkers is essential for understanding the in vivo effects of Imiquimod and for translating preclinical findings to clinical settings. Key biomarkers include:

-

Cytokine Levels: Measurement of IFN-α, TNF-α, IL-6, and other relevant cytokines in tissue homogenates or serum provides a direct indication of TLR7 engagement and immune activation.[7][10]

-

Immune Cell Infiltration: Histological and flow cytometric analysis of treated tissues can quantify the recruitment of immune cells such as pDCs, T cells, and macrophages.[7] In a study on cervical high-grade squamous intraepithelial lesions, a strong pre-existing infiltration of specific T cells and macrophages was associated with a complete response to Imiquimod.[11]

-

Gene Expression Profiling: Analysis of mRNA levels for cytokines, chemokines, and their receptors can provide a more detailed picture of the immune response.

Pharmacokinetics: The "Fate" of Imiquimod in the Body

The pharmacokinetic profile of Imiquimod has been investigated in a range of animal models, including mice, rats, guinea pigs, rabbits, dogs, and monkeys, using various routes of administration.[3][12]

Absorption

Topical Absorption: Following topical application, Imiquimod exhibits minimal dermal absorption.[4] In vitro studies using Franz diffusion cells with porcine skin have shown that a significant portion of the applied Imiquimod remains on the skin surface.[13][14] This limited systemic exposure is a key safety feature of topical Imiquimod therapy.

Systemic Exposure: Despite low dermal absorption, measurable serum concentrations of Imiquimod can be detected, particularly with repeated or maximal use applications.[6] In a study with a 3.75% cream, mean serum concentrations in human subjects ranged from approximately 0.16 to 0.37 ng/mL.[6] It is important to note that in animal models, particularly mice, unintended oral ingestion of topically applied Imiquimod can lead to systemic effects.[15] The use of Elizabethan collars can mitigate this confounding factor.[15]

Distribution

Due to its low systemic absorption, the distribution of Imiquimod following topical administration is primarily localized to the skin.

Metabolism

Imiquimod is metabolized in the liver.[6] In vitro studies with human liver microsomes have identified several metabolites.[6] Two major metabolites, S-26704 and S-27700, have been identified and are also pharmacologically active, capable of inducing cytokine production.[3]

Excretion

The primary route of excretion for Imiquimod and its metabolites is through the urine.[6] Studies in humans have shown that less than 0.6% of the topically applied dose is recovered in the urine.[4]

Summary of Imiquimod Pharmacokinetic Parameters in Preclinical Models

| Parameter | Species | Route of Administration | Key Findings | Reference |

| Absorption | Porcine (in vitro) | Topical | >80% of the drug recovered from skin wash, indicating limited permeation. | [13] |

| Systemic Exposure | Human | Topical (3.75% cream) | Mean serum concentrations of 0.16-0.37 ng/mL. | [6] |

| Metabolism | Human (in vitro) | - | Metabolized by liver microsomes into several metabolites, including two active ones (S-26704, S-27700). | [3][6] |

| Excretion | Human | Topical | Primarily excreted in the urine, with <0.6% of the applied dose recovered. | [4][6] |

| Half-life | Human | Topical (3.75% cream) | Mean elimination half-life of 24.1 ± 12.4 hours on Day 21. | [6] |

Experimental Protocols for Preclinical Evaluation

The following protocols provide a framework for conducting robust preclinical studies to evaluate the pharmacokinetics and pharmacodynamics of Imiquimod.

Imiquimod-Induced Skin Inflammation Model in Mice

This model is widely used to study the inflammatory effects of Imiquimod and to screen potential anti-inflammatory compounds.[15][16]

Methodology:

-

Animal Model: Use BALB/c or C57BL/6 mice, 6-8 weeks old.

-

Test Article: Commercially available 5% Imiquimod cream (e.g., Aldara™).

-

Application: Apply a daily topical dose of 62.5 mg of 5% Imiquimod cream to the shaved back of the mice for 5-7 consecutive days.

-

Control: A control group should receive a vehicle cream.

-

Confounding Factor Mitigation: To prevent oral ingestion, fit mice with Elizabethan collars.[15]

-

Endpoints:

-

Macroscopic Scoring: Daily assessment of erythema, scaling, and skin thickness.

-

Histological Analysis: At the end of the study, collect skin biopsies for H&E staining to assess epidermal thickening (acanthosis), and infiltration of immune cells.

-

Biomarker Analysis: Homogenize skin samples to measure cytokine and chemokine levels using ELISA or multiplex assays. Analyze immune cell populations in the skin and draining lymph nodes via flow cytometry.

-

Experimental Workflow for Imiquimod-Induced Skin Inflammation Model

Caption: Workflow for preclinical skin inflammation studies.

In Vitro Skin Permeation Study

This protocol is used to assess the percutaneous absorption of Imiquimod from different formulations.

Methodology:

-

Skin Preparation: Use excised porcine or human skin. Mount the skin on Franz diffusion cells with the stratum corneum facing the donor compartment.

-

Formulation Application: Apply a known amount of the Imiquimod formulation to the skin surface in the donor compartment.

-

Receptor Fluid: Fill the receptor compartment with a suitable buffer (e.g., phosphate-buffered saline with a solubilizing agent). Maintain at 32°C.

-

Sampling: At predetermined time points, collect samples from the receptor fluid.

-

Analysis: Quantify the concentration of Imiquimod in the receptor fluid samples using a validated analytical method such as HPLC-UV.[14][17]

-

Skin Deposition: At the end of the experiment, dismount the skin, separate the stratum corneum from the viable epidermis and dermis using tape stripping, and extract and quantify the amount of Imiquimod retained in each skin layer.[17]

Analytical Method for Imiquimod Quantification in Biological Matrices

A robust and validated analytical method is crucial for accurate pharmacokinetic and pharmacodynamic assessments. High-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection is commonly employed.[12][17]

Example HPLC-UV Method for Skin Samples: [14][17]

-

Chromatographic Column: C8 or C18 reversed-phase column.

-

Mobile Phase: A mixture of acetonitrile and an acetate buffer (e.g., pH 4.0).

-

Flow Rate: 1 mL/min.

-

Detection: UV detection at approximately 242 nm.

-

Sample Preparation: Extraction of Imiquimod from skin samples using a suitable solvent mixture (e.g., methanol:acetate buffer) and ultrasonication.

-

Validation: The method should be validated for linearity, accuracy, precision, and sensitivity according to regulatory guidelines.

Conclusion and Future Directions

The preclinical data for Imiquimod provides a solid foundation for its clinical use. Its well-characterized pharmacodynamic mechanism, centered on TLR7 agonism and subsequent immune activation, explains its efficacy in various dermatological conditions. The pharmacokinetic profile, characterized by low systemic absorption after topical application, underscores its favorable safety profile.

Future preclinical research should continue to explore novel formulations and delivery systems, such as nanoencapsulation or microneedle-assisted delivery, to enhance the targeted delivery of Imiquimod to specific skin layers and potentially expand its therapeutic applications.[13][18][19] Furthermore, a deeper understanding of the interplay between Imiquimod-induced immune responses and the tumor microenvironment will be crucial for optimizing its use in combination with other cancer immunotherapies.

References

-

Imiquimod - StatPearls - NCBI Bookshelf - NIH. (2023, July 10). National Center for Biotechnology Information. [Link]

-

201153 Imiquimod Clinpharm PREA - FDA. (2008, December 19). U.S. Food and Drug Administration. [Link]

-

Imiquimod clears tumors in mice independent of adaptive immunity by converting pDCs into tumor-killing effector cells. (2012, January 17). The Journal of Clinical Investigation. [Link]

-

Topical imiquimod yields systemic effects due to unintended oral uptake. (2016, January 28). Scientific Reports. [Link]

-

Comprehensive, Multimodal Characterization of an Imiquimod‐Induced Human Skin Inflammation Model for Drug Development. (n.d.). Clinical and Translational Science. [Link]

-

Imiquimod Topical - VCA Animal Hospitals. (n.d.). VCA Animal Hospitals. [Link]

-

Pharmacokinetics and safety of imiquimod 5% cream in the treatment of actinic keratoses of the face, scalp, or hands and arms. (n.d.). ResearchGate. [Link]

-

Imiquimod: A Review of Off-Label Clinical Applications. (n.d.). Journal of Drugs in Dermatology. [Link]

-

Imiquimod attenuates the growth of UVB-induced SCC in mice through Th1/Th17 cells. (n.d.). Oncotarget. [Link]

-

201153Orig1s000 - accessdata.fda.gov. (2010, March 25). U.S. Food and Drug Administration. [Link]

-

22483Orig1s000 - accessdata.fda.gov. (2009, February 17). U.S. Food and Drug Administration. [Link]

-

The Snowballing Literature on Imiquimod-Induced Skin Inflammation in Mice: A Critical Appraisal. (n.d.). Journal of Investigative Dermatology. [Link]

-

Immunomodulatory and pharmacologic properties of imiquimod. (n.d.). Journal of the American Academy of Dermatology. [Link]

-

Topical Imiquimod. (n.d.). ResearchGate. [Link]

-

Insight into imiquimod skin permeation and increased delivery using microneedle pre-treatment. (2019, February 13). European Journal of Pharmaceutics and Biopharmaceutics. [Link]

-

A study to investigate the immune response of the skin after application of imiquimod cream. (n.d.). Centre for Human Drug Research. [Link]

-

Evaluation of Topical Application of 5% Imiquimod, 0.05% Imiquimod and 0.05% Nanoencapsulated Imiquimod Gel in the Treatment of Actinic Cheilitis: a Randomized Controlled Trial. (n.d.). ClinicalTrials.gov. [Link]

-

Imiquimod-induced TLR7 signaling enhances repair of DNA Damage Induced by Ultraviolet Light in bone marrow-derived cells. (n.d.). Photochemistry and Photobiology. [Link]

-

Development of a Topically Active Imiquimod Formulation. (n.d.). Taylor & Francis Online. [Link]

-

Immune-based biomarker accurately predicts response to imiquimod immunotherapy in cervical high-grade squamous intraepithelial lesions. (2022, November 2). Journal for ImmunoTherapy of Cancer. [Link]

-

Development and validation of HPLC method for imiquimod determination in skin penetration studies. (n.d.). ResearchGate. [Link]

-

Determination and quantification of imiquimod and its related impurities from bulk drug production by high-performance liquid chromatography. (n.d.). International Journal of Green Pharmacy. [Link]

- Imiquimod cream formulation. (n.d.).

-

The Toll-Like Receptor 7 (TLR7) Agonist, Imiquimod, and the TLR9 Agonist, CpG ODN, Induce Antiviral Cytokines and Chemokines but Do Not Prevent Vaginal Transmission of Simian Immunodeficiency Virus When Applied Intravaginally to Rhesus Macaques. (n.d.). Journal of Virology. [Link]

-

Toll-like Receptor Agonist Imiquimod Facilitates Antigen-Specific CD8+ T-cell Accumulation in the Genital Tract Leading to Tumor Control through IFNγ. (n.d.). Clinical Cancer Research. [Link]

-

Development and validation of HPLC method for imiquimod determination in skin penetration studies. (n.d.). PubMed. [Link]

-

Development and Optimization of Imiquimod-Loaded Nanostructured Lipid Carriers Using a Hybrid Design of Experiments Approach. (2023, February 22). Pharmaceutics. [Link]

-

The TLR7 agonists imiquimod and gardiquimod improve DC-based immunotherapy for melanoma in mice. (n.d.). Cancer Letters. [Link]

-

22483Orig1s000 - accessdata.fda.gov. (2009, April 17). U.S. Food and Drug Administration. [Link]

-

Analytical Determination of Imiquimod in Various Solvents by Uv Spectroscopical Technique. (n.d.). Drug Formulation and Delivery. [Link]

-

The TLR7 agonist imiquimod induces anti-cancer effects via autophagic cell death and enhances anti-tumoral and systemic immunity during radiotherapy for melanoma. (n.d.). OncoImmunology. [Link]

-

TLR7 Activation of Macrophages by Imiquimod Inhibits HIV Infection through Modulation of Viral Entry Cellular Factors. (2021, July 13). Viruses. [Link]

Sources

- 1. Imiquimod - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Imiquimod: A Review of Off-Label Clinical Applications - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. researchgate.net [researchgate.net]

- 5. Immunomodulatory and pharmacologic properties of imiquimod - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. fda.gov [fda.gov]

- 7. Imiquimod attenuates the growth of UVB-induced SCC in mice through Th1/Th17 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. TLR7 Activation of Macrophages by Imiquimod Inhibits HIV Infection through Modulation of Viral Entry Cellular Factors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Imiquimod clears tumors in mice independent of adaptive immunity by converting pDCs into tumor-killing effector cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Immune-based biomarker accurately predicts response to imiquimod immunotherapy in cervical high-grade squamous intraepithelial lesions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. accessdata.fda.gov [accessdata.fda.gov]

- 13. Insight into imiquimod skin permeation and increased delivery using microneedle pre-treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development and validation of HPLC method for imiquimod determination in skin penetration studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Topical imiquimod yields systemic effects due to unintended oral uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The Snowballing Literature on Imiquimod-Induced Skin Inflammation in Mice: A Critical Appraisal - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. ClinicalTrials.gov [clinicaltrials.gov]

- 19. Development and Optimization of Imiquimod-Loaded Nanostructured Lipid Carriers Using a Hybrid Design of Experiments Approach - PMC [pmc.ncbi.nlm.nih.gov]

solubility of 1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine in DMSO and ethanol

An In-Depth Technical Guide to the Solubility of 1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine in DMSO and Ethanol

Abstract

This technical guide provides a comprehensive analysis of the solubility of 1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine, a member of the potent imidazoquinoline class of immune response modifiers. For researchers, scientists, and drug development professionals, understanding the solubility of this compound in common laboratory solvents such as dimethyl sulfoxide (DMSO) and ethanol is a critical first step for any experimental design, from in vitro cell-based assays to formulation development. This document elucidates the physicochemical principles governing its solubility, presents and critically analyzes available data from structurally similar compounds, and provides a robust, field-tested experimental protocol for precise solubility determination.

Introduction: The Imidazoquinoline Core and the Importance of Solubility

1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine belongs to a class of synthetic compounds that are well-established as agonists of Toll-like receptors (TLRs), particularly TLR7 and TLR8.[1][2] Structurally related compounds, such as Imiquimod and Resiquimod (R-848), are known for their ability to induce cytokine production and modulate the immune response, making them valuable tools in virology, immunology, and oncology research.[1][2]

The utility of any active pharmaceutical ingredient (API) in a research or development setting is fundamentally dependent on its ability to be dissolved and delivered in a biologically relevant and reproducible manner. Solubility dictates the achievable concentration in stock solutions, influences bioavailability in preclinical models, and impacts the design of formulation strategies.[3] This guide focuses on two of the most ubiquitous organic solvents in the laboratory: DMSO, a powerful polar aprotic solvent, and ethanol, a versatile polar protic solvent.

Physicochemical Rationale for Solubility

The solubility of a compound is a function of the interplay between its molecular structure and the properties of the solvent. A thorough analysis of these factors allows for a predictive understanding of its behavior.

Molecular Structure of 1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine

The molecule can be deconstructed into two key domains:

-

The Polar Headgroup: The 1H-imidazo[4,5-c]quinolin-4-amine core is a large, planar, and relatively polar heterocyclic system. It contains multiple nitrogen atoms within the aromatic rings that can act as hydrogen bond acceptors. The primary amine group (-NH₂) at the 4-position and the N-H group on the imidazole ring are potent hydrogen bond donors.[4]

-

The Nonpolar Tail: The 1-propyl group is a short, nonpolar alkyl chain. It contributes hydrophobic character to the molecule.

The overall solubility is a balance between these competing characteristics. The extensive hydrogen bonding potential of the imidazoquinoline core suggests good solubility in polar solvents, while the propyl group enhances its affinity for less polar environments compared to an unsubstituted parent molecule.

Solvent Properties and Intermolecular Interactions

-

Dimethyl Sulfoxide (DMSO): As a highly polar, aprotic solvent, DMSO is an exceptional hydrogen bond acceptor via its sulfoxide oxygen.[5] It cannot donate hydrogen bonds. It is anticipated to strongly solvate the 1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine by forming hydrogen bonds with the -NH₂ and imidazole N-H groups. Its high polarity will also effectively disrupt the crystal lattice of the solid compound. Therefore, high solubility is predicted in DMSO.

-

Ethanol (EtOH): As a polar, protic solvent, ethanol can both donate and accept hydrogen bonds through its hydroxyl (-OH) group. It will engage in hydrogen bonding with the nitrogen atoms and amine groups of the solute. However, ethanol is less polar than DMSO and its smaller alkyl chain provides some nonpolar character. This dual nature allows it to solvate both polar and nonpolar parts of a molecule, though its overall solvating power for complex heterocyclic systems is often less than that of DMSO. Moderate to high solubility is predicted in ethanol.

Quantitative Solubility Analysis: Leveraging Analogue Data

Direct, publicly available solubility data for 1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine is scarce. In such cases, a scientifically rigorous approach is to analyze data from a close structural analogue. Resiquimod (R-848), which shares the same imidazo[4,5-c]quinolin-4-amine core, serves as an excellent proxy.

However, a survey of supplier-provided data for Resiquimod reveals significant variability, underscoring a critical lesson in applied science: published solubility values should be treated as estimates, not absolutes. Factors such as compound purity, crystalline form (polymorphism), temperature, and the physical method of dissolution (e.g., warming, sonication) can dramatically alter observed solubility.[1][6]

Table 1: Reported Solubility of Resiquimod (R-848) in DMSO and Ethanol

| Solvent | Reported Solubility (mg/mL) | Molar Equivalent (mM) | Source & Conditions |

| DMSO | 12.5 | 39.7 | Cayman Chemical[7] |

| DMSO | 30 | 95.4 | Cell Signaling Technology (with slight warming)[1] |

| DMSO | ≥ 30 | ≥ 95.4 | MedchemExpress[8] |

| DMSO | 62 | 197.2 | Selleck Chemicals[9] |

| DMSO | 247.5 | 787.3 | TargetMol (sonication recommended)[6] |

| Ethanol | 3.3 | 10.5 | Cayman Chemical[7] |

| Ethanol | 15 | 47.7 | Cell Signaling Technology (with slight warming)[1] |

| Ethanol | 20 | 63.6 | TargetMol (sonication recommended)[6] |

| Ethanol | 21 | 66.8 | InvivoChem[3] |

| Ethanol | 25 | 79.5 | MedchemExpress (ultrasonic)[8] |

| Ethanol | 51 | 162.2 | Selleck Chemicals[9] |

Molecular Weight of Resiquimod (C₁₇H₂₂N₄O₂) used for calculation: 314.4 g/mol .[1]

Expert Insights: The wide range of values, particularly for DMSO, strongly suggests that the higher reported solubilities (e.g., 247.5 mg/mL) are likely achieved under optimized conditions, such as with sonication to break up particle aggregates and overcome kinetic barriers to dissolution. The lower values may represent solubility at ambient temperature without additional energy input. This highlights the absolute necessity of empirical verification in your own laboratory.

A Self-Validating Protocol for Experimental Solubility Determination

To resolve ambiguity and establish a reliable solubility value for your specific batch of 1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine, the following Shake-Flask method is recommended. This protocol is a gold standard for determining thermodynamic equilibrium solubility.

Principle

An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is measured using a suitable analytical technique.

Experimental Workflow

Caption: Standard experimental workflow for the Shake-Flask solubility determination method.

Detailed Step-by-Step Methodology

-

Materials & Reagents:

-

1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine (solid, purity >98%)

-

Anhydrous DMSO (spectroscopic or HPLC grade)

-

Anhydrous Ethanol (200 proof)

-

2 mL glass vials with screw caps

-

Orbital shaker in a temperature-controlled environment (e.g., 25°C)

-

Centrifuge (optional)

-

0.22 µm PTFE syringe filters

-

Calibrated pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

-

Preparation of Saturated Solution:

-

Accurately weigh approximately 20-30 mg of the compound into a 2 mL glass vial. The key is to ensure an excess of solid will remain after equilibrium is reached.

-

Pipette exactly 1.0 mL of the chosen solvent (DMSO or ethanol) into the vial.

-

Securely cap the vial. Prepare at least three replicates for each solvent.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a moderate speed.

-

Allow the samples to equilibrate for at least 24 hours at a constant temperature (e.g., 25°C). A 48-hour period is recommended to ensure thermodynamic equilibrium is achieved.

-

-

Phase Separation:

-

Remove the vials from the shaker and let them stand vertically for 30 minutes to allow the excess solid to settle.

-

Self-Validation Step: Visually confirm that a solid precipitate is present at the bottom of each vial. If no solid is present, the compound is fully soluble at this concentration, and the experiment must be repeated with a greater mass of solute.

-

Carefully draw the supernatant (the clear liquid phase) into a syringe. Avoid disturbing the solid material.

-

Attach a 0.22 µm PTFE syringe filter and dispense the clear, particle-free filtrate into a clean vial. This step is critical to remove any microscopic undissolved particles.

-

-

Quantification:

-

Prepare a calibrated stock solution of the compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).

-

Generate a standard curve by preparing a series of dilutions from this stock solution (e.g., from 0.005 to 0.2 mg/mL).

-

Analyze the standards via HPLC-UV to create a calibration curve of peak area versus concentration.

-

Accurately dilute a small aliquot of the saturated filtrate to a concentration that falls within the linear range of the standard curve.

-

Analyze the diluted filtrate under the same HPLC conditions.

-

-

Calculation:

-

Use the standard curve to determine the concentration of the diluted sample.

-

Calculate the concentration in the original saturated filtrate by multiplying by the dilution factor. The result is the equilibrium solubility of the compound in that solvent at the specified temperature.

-

Conclusion and Recommendations

While specific solubility data for 1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine is not widely published, a systematic analysis of its structure and data from the close analogue Resiquimod provides a strong predictive framework.

-

High solubility is expected in DMSO , likely in the range of 30 mg/mL to over 200 mg/mL, especially when aided by sonication or warming.

-

Good to high solubility is expected in ethanol , with values likely ranging from 15 mg/mL to 50 mg/mL.

Crucially, due to the high variability observed in analogue data, it is imperative for researchers to empirically determine the solubility of their specific batch of material using a validated protocol, such as the Shake-Flask method detailed herein. This ensures the accuracy and reproducibility of all subsequent experiments, forming the bedrock of sound scientific and drug development progress.

References

-

Jacobson, K. A., et al. (2022). Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Angene. (n.d.). 1-(2-Methylpropyl)-1H-imidazo[4,5-C]quinolin-4-amine(CAS# 99011-02-6). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1H-Imidazo[4,5-c]quinolin-4-amine. PubChem Compound Summary. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(2-methylpropyl)-1H-imidazo[4,5-c]quinolin-4-amine. PubChem Substance Summary. Retrieved from [Link]

-

LibreTexts Chemistry. (2023). Solubility of Organic Compounds. Retrieved from [Link]

-

University of Babylon. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

European Patent Office. (n.d.). EP 0145340 B1: 1H-Imidazo[4,5-c]quinolines and 1H-imidazo[4,5-c]quinolin-4-amines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Resiquimod. PubChem Compound Summary. Retrieved from [Link]

-

Gassnova. (n.d.). Test Protocol for H&ETQP Amine 4 Evaluation of Solvents – Process and Atmospheric Chemistry. Retrieved from [Link]

-

ResearchGate. (2014). 1-{4-[(1-Isobutyl-1H-imidazo[4,5-c]quinolin-4yl)amino]phenyl}ethanone. Retrieved from [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

-

Gaylord Chemical Company. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved from [Link]

Sources

- 1. Resiquimod (R-848) | Cell Signaling Technology [cellsignal.com]

- 2. Resiquimod | C17H22N4O2 | CID 159603 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Resiquimod (R848) | Agonist of TLR 7/8 receptors | CAS 144875-48-9 | antiviral and antitumour activity| TLR 7/8 agonist| R-848; S-28463; VML-600 |InvivoChem [invivochem.com]

- 4. 1H-Imidazo[4,5-c]quinolin-4-amine | C10H8N4 | CID 14896613 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ptacts.uspto.gov [ptacts.uspto.gov]

- 6. Resiquimod | R848 | TLR7/TLR8 inhibitor | TargetMol [targetmol.com]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. selleckchem.com [selleckchem.com]

crystal structure of 1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine

An In-Depth Technical Guide to the Structural Elucidation of 1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine and its Analogs

Abstract

This technical guide provides a comprehensive framework for the structural determination of 1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine, a potent imidazoquinoline derivative. While a definitive crystal structure for this specific molecule is not publicly available, this document leverages crystallographic data from its close analog, Imiquimod (1-isobutyl-1H-imidazo[4,5-c]quinolin-4-amine), to establish a robust methodology for its characterization.[1][2] This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the synthesis, crystallization, and single-crystal X-ray diffraction analysis of this important class of compounds. The causality behind experimental choices is emphasized to ensure a self-validating system of protocols.

Introduction: The Imidazoquinoline Scaffold - A Cornerstone of Immunomodulatory Drug Discovery

The imidazoquinoline class of heterocyclic compounds has garnered significant attention in medicinal chemistry due to their profound pharmacological activities, including potent antiviral, anticancer, and immunomodulatory properties.[3] These molecules, exemplified by the FDA-approved drug Imiquimod, exert their therapeutic effects primarily through the activation of Toll-like receptor 7 (TLR7), a key component of the innate immune system.[1][4] Activation of TLR7 triggers the secretion of various cytokines, such as interferon-α (IFN-α), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α), leading to a robust immune response.[4]

The biological function of imidazoquinoline derivatives is intrinsically linked to their three-dimensional structure.[3] A precise understanding of their molecular geometry, intermolecular interactions, and solid-state packing is paramount for elucidating structure-activity relationships (SAR) and for the rational design of new therapeutic agents with enhanced efficacy and specificity. 1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine, as a close structural analog of Imiquimod, is a compound of significant interest for its potential immunomodulatory activities. This guide outlines the necessary steps to fully characterize its solid-state structure.

A Case Study: The Crystal Structure of Imiquimod

Given the absence of a published crystal structure for 1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine, we turn to its well-characterized isobutyl analog, Imiquimod, as a foundational reference. The crystal structure of Imiquimod has been determined by single-crystal X-ray analysis, providing invaluable insights into the molecular conformation and packing of this class of compounds.[2]

Imiquimod crystallizes in the orthorhombic space group P2(1)2(1)2(1).[2] The molecules are interconnected through strong N-H···N hydrogen bonds, forming chains along the c-axis.[2] This hydrogen bonding motif is a critical feature of the crystal packing and likely plays a significant role in the compound's physicochemical properties.

Table 1: Crystallographic Data for Imiquimod [2]

| Parameter | Value |

| Chemical Formula | C₁₄H₁₆N₄ |

| Formula Weight | 240.31 g/mol |

| Crystal System | Orthorhombic |

| Space Group | P2(1)2(1)2(1) |

| a (Å) | Value not publicly available |

| b (Å) | Value not publicly available |

| c (Å) | Value not publicly available |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value not publicly available |

| Z | Value not publicly available |

| Density (calculated) | Value not publicly available |

| Hydrogen Bonding | N-H···N interactions linking molecules |

Experimental Workflow for Crystal Structure Determination

The determination of the crystal structure of a novel compound such as 1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine is a multi-step process that requires careful execution and analysis. The following sections provide a detailed, step-by-step methodology, explaining the rationale behind each experimental choice.

Synthesis and Purification

The synthesis of 1H-imidazo[4,5-c]quinolin-4-amines can be achieved through several established routes.[5] A common approach involves the displacement of a 4-chloroquinoline with a primary amine, followed by the condensation with an orthoester to form the imidazole ring.[5]

Diagram 1: Generalized Synthetic Workflow

Caption: A generalized synthetic pathway for 1H-imidazo[4,5-c]quinolin-4-amine derivatives.

For the synthesis of 1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine, propylamine would be used in the amination step. The final product must be purified to a high degree (>98%) to ensure the growth of high-quality single crystals. Recrystallization from a suitable solvent system is a common and effective purification method.

Crystal Growth

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical.

Experimental Protocol: Slow Evaporation Method

-

Solvent Screening: Dissolve a small amount of the purified compound in various solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, and mixtures thereof) at an elevated temperature to achieve saturation.

-

Solution Preparation: Prepare a saturated or slightly undersaturated solution of the compound in the chosen solvent or solvent system.

-

Filtration: Filter the solution while warm through a syringe filter (0.22 µm) into a clean vial to remove any particulate matter.

-

Evaporation: Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent at room temperature. The slow rate of evaporation is crucial for the growth of well-ordered crystals.

-

Monitoring: Monitor the vial over several days to weeks for the formation of single crystals. Optically clear, unfractured crystals with dimensions between 30 and 300 microns are ideal.[6]

Single-Crystal X-ray Diffraction Data Collection

Single-crystal X-ray diffraction is a non-destructive analytical technique that provides detailed information about the internal lattice of crystalline substances.[6]

Diagram 2: X-ray Diffraction Experimental Workflow

Caption: Workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: Data Collection

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.[6]

-

Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. X-rays are generated, filtered to produce monochromatic radiation, and directed at the crystal.[6] The crystal is rotated, and the diffraction pattern is collected by a detector.[7]

-

Data Processing: The collected diffraction data are processed to determine the unit cell dimensions, space group, and reflection intensities.

Structure Solution and Refinement

The final step is to solve and refine the crystal structure using the processed diffraction data.

-

Structure Solution: The initial atomic positions are determined using direct methods or Patterson methods.

-

Structure Refinement: The atomic coordinates and thermal parameters are refined using a least-squares algorithm to achieve the best fit between the observed and calculated diffraction patterns.

-

Validation: The final structure is validated using various crystallographic metrics to ensure its quality and accuracy.

Anticipated Structural Features and Their Implications

Based on the structure of Imiquimod, it is anticipated that 1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine will exhibit similar key features:

-

Planar Core: The fused imidazoquinoline ring system is expected to be largely planar.

-

Hydrogen Bonding: The presence of the 4-amino group and the imidazole nitrogen atoms will likely lead to intermolecular N-H···N hydrogen bonding, which will be a dominant feature in the crystal packing.

-

Conformation of the Propyl Group: The propyl group at the N1 position will adopt a low-energy conformation. The specific torsion angles will be determined by the crystal packing forces.

Understanding these structural details is crucial for modeling the interaction of 1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine with its biological target, TLR7. The precise geometry and hydrogen bonding capabilities of the molecule will dictate its binding affinity and ultimately its immunomodulatory activity.

Conclusion

This technical guide provides a comprehensive roadmap for the determination of the . By leveraging the known structure of its close analog, Imiquimod, and employing established crystallographic techniques, researchers can obtain a detailed three-dimensional model of this promising immunomodulatory compound. The resulting structural information will be invaluable for advancing our understanding of the structure-activity relationships within the imidazoquinoline class and for the development of novel therapeutics.

References

-

Structure–Activity Studies of 1H-Imidazo[4,5-c]quinolin-4-amine Derivatives as A3 Adenosine Receptor Positive Allosteric Modulators. (n.d.). PubMed Central. Retrieved January 27, 2026, from [Link]

-

Design and Synthesis of Polyphenolic Imidazo[4,5-c]quinoline Derivatives to Modulate Toll Like Receptor-7 Agonistic Activity and Adjuvanticity. (n.d.). National Institutes of Health. Retrieved January 27, 2026, from [Link]

-

Single-crystal X-ray Diffraction. (2007, May 17). SERC (Carleton). Retrieved January 27, 2026, from [Link]

-

Imiquimod. (n.d.). PubChem. Retrieved January 27, 2026, from [Link]

-

Synthesis and Structure−Activity-Relationships of 1H-Imidazo[4,5-c]quinolines That Induce Interferon Production. (n.d.). ACS Publications. Retrieved January 27, 2026, from [Link]

-

Experimental and theoretical study on the structure and electronic spectra of imiquimod and its synthetic intermediates. (2007, September 1). PubMed. Retrieved January 27, 2026, from [Link]

-

Imiquimod. (n.d.). Wikipedia. Retrieved January 27, 2026, from [Link]

-

What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work? (n.d.). Retrieved January 27, 2026, from [Link]

Sources

- 1. Imiquimod | C14H16N4 | CID 57469 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Experimental and theoretical study on the structure and electronic spectra of imiquimod and its synthetic intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Imiquimod - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 7. creative-biostructure.com [creative-biostructure.com]

Unveiling the Thermodynamic Landscape of 1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine: A Technical Guide for Drug Development Professionals

Abstract

1-Propyl-1H-imidazo[4,5-c]quinolin-4-amine, widely known as Imiquimod, is a potent immune response modifier approved for the topical treatment of various skin conditions.[1] Its therapeutic efficacy is intrinsically linked to its physicochemical properties, which govern its formulation, stability, and bioavailability. This in-depth technical guide provides a comprehensive overview of the thermodynamic properties of Imiquimod, offering crucial insights for researchers, scientists, and drug development professionals. We delve into the experimental determination of key thermodynamic parameters, elucidate the underlying principles of these methodologies, and discuss the profound implications of these properties on formulation strategies and drug delivery.

Introduction: The Significance of Thermodynamic Properties in Drug Development

The journey of a drug molecule from discovery to a marketable therapeutic is paved with rigorous scientific investigation. Among the most critical aspects of this journey is the characterization of its thermodynamic properties. These fundamental parameters provide a quantitative understanding of a molecule's energy state and its interactions with its environment, thereby dictating its behavior in various pharmaceutical processes. For a topically administered drug like Imiquimod, understanding its thermodynamic landscape is paramount for designing effective, stable, and patient-compliant formulations.